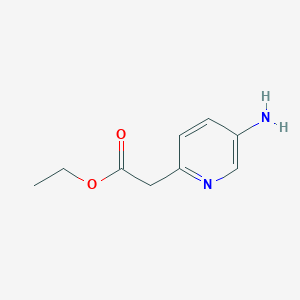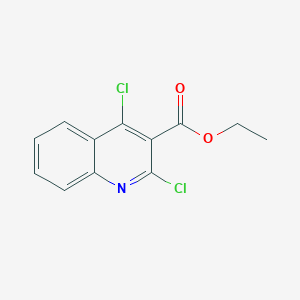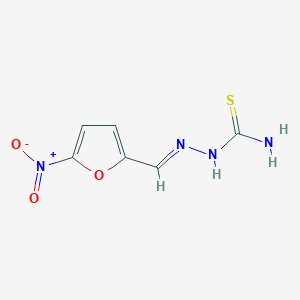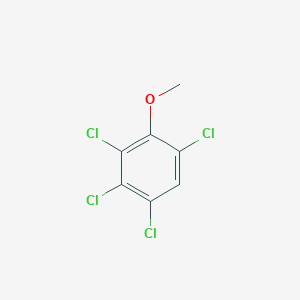![molecular formula C16H13NO2 B187021 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene CAS No. 15866-67-8](/img/structure/B187021.png)
1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene, also known as NBPD, is a compound that has gained attention in the scientific community for its potential use in various fields.
Mécanisme D'action
The mechanism of action of 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins.
Effets Biochimiques Et Physiologiques
1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been shown to have a low toxicity profile and to be relatively stable under physiological conditions. It has been shown to have a high solubility in organic solvents and to be poorly soluble in water. 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been shown to be a potent inhibitor of cell proliferation and to induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, one limitation is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene. One direction is the synthesis of new derivatives of 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene with improved properties for specific applications. Another direction is the investigation of the mechanism of action of 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene in more detail, which may lead to the development of new therapeutic strategies for cancer treatment. Additionally, the use of 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene in organic electronics and optoelectronics may lead to the development of new materials with improved performance and stability.
Méthodes De Synthèse
1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene can be synthesized through the condensation reaction of 4-nitrobenzaldehyde and cinnamaldehyde in the presence of a base such as potassium hydroxide. The reaction yields 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene as a yellow crystalline solid with a high purity.
Applications De Recherche Scientifique
1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been studied for its potential use in various scientific research fields, including organic electronics, optoelectronics, and biomedical applications. In organic electronics, 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been used as a building block for the synthesis of new organic semiconductors with high charge mobility and stability. In optoelectronics, 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for the generation of singlet oxygen. In biomedical applications, 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
15866-67-8 |
|---|---|
Nom du produit |
1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene |
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H13NO2/c18-17(19)16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+ |
Clé InChI |
WDTUTMRHOVLEAN-KBXRYBNXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



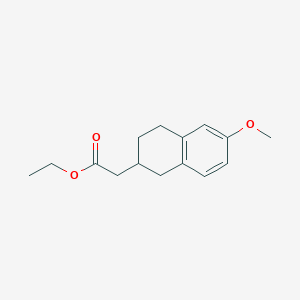
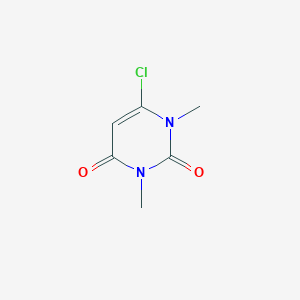
![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)
![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)
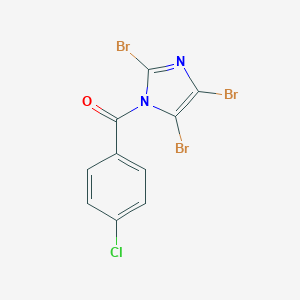
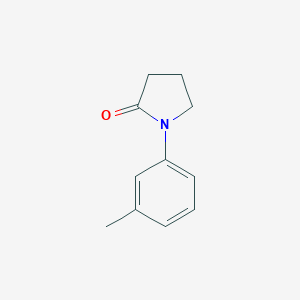
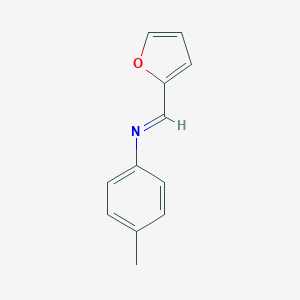
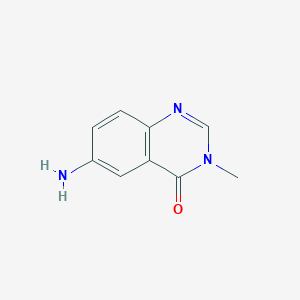
![5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B186950.png)
